3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound features a fused triazolothiadiazole core substituted at the 3-position with a benzofuran-2-yl group and at the 6-position with an (E)-2-phenylethenyl moiety.
Properties
Molecular Formula |
C19H12N4OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H12N4OS/c1-2-6-13(7-3-1)10-11-17-22-23-18(20-21-19(23)25-17)16-12-14-8-4-5-9-15(14)24-16/h1-12H/b11-10+ |
InChI Key |
USVJIURNCHZQLI-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally follows a building-block approach , starting with the formation of the heterocyclic core (triazolothiadiazole) and then introducing the benzofuran and phenylethenyl substituents via cyclization or coupling reactions. The key steps include:
- Synthesis of the heterocyclic core (triazolothiadiazole)
- Functionalization of the core with benzofuran-2-yl groups
- Introduction of the phenylethenyl group via Wittig or Heck-type coupling
Stepwise Synthesis Pathway
Step 1: Synthesis of the Heterocyclic Core
The core triazolothiadiazole is typically synthesized via cyclization of suitable hydrazine derivatives with thiadiazole precursors. Common methods include:
- Cyclization of hydrazine derivatives with thiadiazole precursors using dehydrating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
- Reaction of thiosemicarbazides with aromatic acids or their derivatives , followed by cyclization with dehydrating agents, as described in literature for thiadiazole synthesis.
Example:
Reaction of thiosemicarbazide with aromatic acids under reflux with POCl₃ yields the 1,3,4-thiadiazole ring, which can be further functionalized.
Step 2: Functionalization with Benzofuran-2-yl Group
The benzofuran moiety can be introduced via nucleophilic substitution or coupling reactions involving benzofuran derivatives bearing suitable leaving groups (e.g., halides or triflates).
- Benzofuran-2-yl halides (e.g., benzofuran-2-yl bromide) are reacted with nucleophilic sites on the heterocyclic core under basic conditions to attach the benzofuran ring.
Step 3: Introduction of the (E)-2-Phenylethenyl Group
The phenylethenyl group is typically introduced via Wittig or * Heck coupling reactions*:
Wittig reaction:
Using a phosphonium salt derived from benzyl bromide and a suitable aldehyde or ketone to form the (E)-alkene.Heck reaction:
Coupling of a halogenated heterocycle with styrene derivatives in the presence of a palladium catalyst under reflux conditions.
Example:
A brominated intermediate at the 6-position undergoes palladium-catalyzed coupling with styrene or a substituted styrene to afford the (E)-phenylethenyl group.
Specific Synthetic Route with Data Table
| Step | Reagents & Conditions | Reaction Type | Outcome | Yield / Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + aromatic acid + POCl₃ | Cyclization | Formation of heterocyclic core | 65-75% |
| 2 | Benzofuran-2-yl halide + heterocyclic core | Nucleophilic substitution | Benzofuran attachment | 60-70% |
| 3 | Brominated intermediate + styrene derivative + Pd catalyst | Heck coupling | Phenylethenyl group | 65-80% |
Note: Exact yields depend on reaction conditions, substituents, and purification methods.
Variations and Optimization
Research indicates that optimizing reaction parameters such as temperature, solvent choice, and catalyst loading can significantly improve yields and purity. For instance:
- Using dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) as solvents enhances solubility.
- Employing Pd(PPh₃)₄ or Pd(OAc)₂ as catalysts in Heck reactions increases coupling efficiency.
- Microwave-assisted synthesis has been explored to reduce reaction times and improve yields.
Literature Data Supporting the Methods
- Synthesis of heterocyclic cores: Multiple studies confirm that cyclization of thiosemicarbazides or hydrazine derivatives with aromatic acids under dehydrating conditions yields thiadiazole-based heterocycles with high efficiency.
- Functionalization with benzofuran: Literature reports successful nucleophilic substitution of benzofuran derivatives with heterocyclic cores, often under basic conditions.
- Coupling reactions for phenylethenyl groups: Palladium-catalyzed Heck reactions are standard for attaching styrene derivatives to heterocycles, with yields often exceeding 70%.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzofuran or phenylethenyl rings .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
Triazolothiadiazole derivatives exhibit diverse biological activities depending on their substituents:
- Adamantyl Groups : Compounds like 6-(1-adamantyl)-3-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5d) feature bulky adamantyl groups, which enhance lipophilicity and may improve membrane permeability. These derivatives show antiproliferative activity against cancer cell lines .
- Heteroaromatic Substituents : 3-(Indol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (e.g., 5a–l) leverage indole’s pharmacophoric role, targeting Bcl-2 proteins in anticancer studies .
- Electron-Withdrawing Groups : Fluorinated analogs (e.g., 3-(5'-fluoro-2'-methoxybiphenyl)-6-substituted triazolothiadiazoles ) demonstrate enhanced cytotoxicity and antibacterial activity due to fluorine’s electronegativity and metabolic stability .
Activity Trends :
- Antiproliferative Effects : Adamantyl and fluorophenyl substituents correlate with cytotoxicity in cancer models .
- Antimicrobial Activity : Benzofuran-containing analogs (e.g., 4a–g) show efficacy against Gram-positive and Gram-negative bacteria, likely due to membrane disruption .
- Enzyme Inhibition: Derivatives with chlorophenyl or methoxyphenoxy groups (e.g., 3-(2-chlorophenyl)-6-(4-methoxyphenoxy)methyl) act as p38 MAPK inhibitors, reducing pro-inflammatory cytokines .
Research Findings and Implications
- Supramolecular Interactions : The phenylethenyl group in the target compound may enhance π-stacking compared to adamantyl or simple phenyl substituents, influencing crystal packing and solubility .
- Pharmacokinetics : The absence of fluorine in the target compound suggests lower metabolic stability than fluorinated analogs but reduced risk of toxicity .
- Therapeutic Potential: Structural similarities to antimicrobial benzofuran derivatives () and COX inhibitors () suggest the target compound could be optimized for dual activity.
Biological Activity
3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound characterized by its complex structure that includes a benzofuran moiety and a triazole-thiadiazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H12N4OS, with a molecular weight of 344.4 g/mol. The presence of the phenylethenyl group is believed to enhance its biological activity. The unique structural features contribute to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds containing the triazolo-thiadiazole scaffold exhibit various pharmacological effects, including antimicrobial properties. A study showed that derivatives of 1,3,4-thiadiazoles demonstrate moderate to good antimicrobial activity against various pathogens.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For instance, studies on related compounds have shown that they can inhibit firefly luciferase (EC 1.13.12.7), which is significant in bioluminescence applications and could have implications in drug development for targeting similar enzymes .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various benzofuran derivatives and evaluated their pharmacological activities. The results indicated that certain derivatives exhibited antiarrhythmic effects comparable to established drugs like propafenone .
- Antioxidant Activity : Compounds with similar structures have also been reported to possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress and could play a role in preventing various diseases.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications in the benzofuran and thiadiazole moieties significantly affect biological activity. For example, the introduction of substituents on the benzofuran ring can enhance antimicrobial efficacy or alter enzyme inhibition profiles .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized?
- Methodology :
- The triazolo-thiadiazole core is typically synthesized via cyclization reactions. For example, condensation of substituted carboxylic acids (e.g., benzofuran-2-carboxylic acid) with 3-mercapto-1,2,4-triazole derivatives in the presence of POCl₃ as a cyclizing agent under reflux conditions .
- Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE). For instance, POCl₃ acts as both solvent and catalyst, while ethanol-DMF mixtures improve yield during recrystallization .
- Monitor reaction progress via TLC/HPLC and confirm purity through elemental analysis and melting point determination .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks based on substituent electronic environments. The benzofuran proton signals typically appear at δ 7.2–7.8 ppm, while the ethenyl group shows a doublet near δ 6.5–7.0 ppm (J = 16 Hz for E-configuration) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazolo-thiadiazole core .
- FT-IR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S bonds at ~650 cm⁻¹) .
Q. How can in vitro biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) per CLSI guidelines .
- Anticancer assays : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in triazolo-thiadiazole derivatives?
- Methodology :
- Systematic substitution : Modify substituents at positions 3 (benzofuran) and 6 (ethenyl-phenyl) to assess electronic/hydrophobic effects. For example, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while bulky groups reduce COX-2 selectivity .
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) and regression analysis to correlate structural features with bioactivity .
Q. How can molecular docking and dynamics simulations predict interactions with biological targets like COX-2?
- Methodology :
- Target selection : Retrieve COX-2 crystal structure (PDB ID: 5KIR) and prepare for docking using AutoDock Vina.
- Docking parameters : Set grid boxes around the active site (coordinates x=20, y=24, z=22). Validate with co-crystallized ligands (e.g., celecoxib) .
- MD simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD/RMSF analysis) and identify key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
Q. What crystallographic methods confirm the solid-state structure and polymorphism of this compound?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/hexane). Resolve structure with SHELX-97; validate planarity of the triazolo-thiadiazole core (deviation < 0.02 Å) and dihedral angles between substituents .
- PXRD : Compare experimental and simulated patterns to detect polymorphs. Use Mercury software for Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H⋯π, π-π stacking) .
Q. How do conflicting bioactivity data from different studies arise, and how can they be resolved?
- Methodology :
- Source analysis : Check assay conditions (e.g., cell line variability, serum concentration). For example, discrepancies in IC₅₀ values may stem from differences in MTT incubation times (24 vs. 48 hours) .
- Dose-response validation : Replicate studies with standardized protocols (e.g., NCI guidelines for anticancer assays). Use orthogonal assays (e.g., ATP luminescence) to confirm activity .
Methodological Notes
- Contradictory data : Variations in substituent positioning (e.g., 3-chlorophenyl vs. 2-methylfuran) significantly alter bioactivity. Always cross-reference synthetic routes and purity data (≥95% by HPLC) when comparing results .
- Ethical compliance : Adhere to institutional guidelines for in vitro studies. The compound is not FDA-approved; avoid in vivo applications without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
